Comparative DNA Unwinding Potency of 9-Anthryloxirane vs. Other Hydrocarbon Epoxides
9-Anthryloxirane exhibits a specific rank order in its ability to covalently intercalate and unwind supercoiled SV40 DNA, a key measure of its DNA-damaging potential. Its activity is distinct from that of other hydrocarbon epoxides, including its close structural analog, 9-methyl-10-anthryloxirane. In a comparative study, the concentration of electrophile required to fully unwind supercoiled SV40 DNA was determined, placing 9-Anthryloxirane at an intermediate position in a series of 10 compounds [1]. This positioning is directly linked to its frameshift mutagenicity in Salmonella typhimurium TA98, establishing a quantitative structure-activity relationship (QSAR) that would be disrupted by substituting a different epoxide [2].
| Evidence Dimension | Concentration to fully unwind supercoiled SV40 DNA (rank order) |
|---|---|
| Target Compound Data | Ranked 5th out of 10 compounds (0.023 to >3 μM range) |
| Comparator Or Baseline | 9-Methyl-10-anthryloxirane (ranked 3rd); 9-Phenanthryloxirane (ranked 7th); 2-Naphthyloxirane (ranked 9th) |
| Quantified Difference | 9-Anthryloxirane requires a lower concentration for DNA unwinding than 9-phenanthryloxirane, 7-benzanthryloxirane, 2-naphthyloxirane, and styrene oxide, but a higher concentration than 9-methyl-10-anthryloxirane, 1-pyrenyloxirane, and a benzo(a)pyrene diol epoxide. |
| Conditions | Supercoiled SV40 DNA incubated with compound at pH 7.4, 37°C; unwinding assessed by gel electrophoresis. |
Why This Matters
This specific rank order in a well-defined in vitro assay quantifies the unique DNA-interactive properties of 9-Anthryloxirane, enabling its informed selection over less or more potent analogs as a model genotoxin or mechanistic probe.
- [1] Drinkwater, N. R., Miller, J. A., & Miller, E. C. (1978). Covalent intercalative binding to DNA in relation to the mutagenicity of hydrocarbon epoxides and N-acetoxy-2-acetylaminofluorene. Cancer Research, 38(9), 2791-2796. View Source
- [2] Drinkwater, N. R., Miller, J. A., & Miller, E. C. (1978). Covalent intercalative binding to DNA in relation to the mutagenicity of hydrocarbon epoxides and N-acetoxy-2-acetylaminofluorene. Cancer Research, 38(9), 2791-2796. View Source
